DL-Glyceraldehyde 3-phosphate

Enzyme kinetics Inhibition Stereospecificity

DL-Glyceraldehyde 3-phosphate (CAS 142-10-9) is a racemic mixture of D- and L-glyceraldehyde 3-phosphate enantiomers, both of which are aldotriose phosphates that serve as central intermediates in glycolysis, gluconeogenesis, and the pentose phosphate pathway. The compound is supplied as a solution (typically 45–55 mg/mL in water) and is utilized extensively in enzymatic assays to study substrate specificity, stereochemical discrimination, and inhibition kinetics across multiple enzyme families including triosephosphate isomerase (TIM), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and aldolases.

Molecular Formula C3H7O6P
Molecular Weight 170.06 g/mol
CAS No. 142-10-9
Cat. No. B091680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Glyceraldehyde 3-phosphate
CAS142-10-9
Synonyms3 Phosphoglyceraldehyde
3-Phosphoglyceraldehyde
Glyceraldehyde 3 Phosphate
Glyceraldehyde 3-Phosphate
Molecular FormulaC3H7O6P
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(C=O)O)OP(=O)(O)O
InChIInChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)
InChIKeyLXJXRIRHZLFYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Glyceraldehyde 3-phosphate (CAS 142-10-9) as a Dual-Enantiomer Triose Phosphate for Metabolic and Enzymatic Investigations


DL-Glyceraldehyde 3-phosphate (CAS 142-10-9) is a racemic mixture of D- and L-glyceraldehyde 3-phosphate enantiomers, both of which are aldotriose phosphates that serve as central intermediates in glycolysis, gluconeogenesis, and the pentose phosphate pathway . The compound is supplied as a solution (typically 45–55 mg/mL in water) and is utilized extensively in enzymatic assays to study substrate specificity, stereochemical discrimination, and inhibition kinetics across multiple enzyme families including triosephosphate isomerase (TIM), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and aldolases .

Stereochemical discrimination Racemic DL mixture enables simultaneous D‑substrate and L‑inhibitor kinetics in a single solution.
Multi‑pathway metabolic tracing D‑GAP tracks glycolysis/gluconeogenesis; L‑GAP partitions into reductive bypass, useful for pathway‑branching assays.
Dual‑enantiomer enzyme profiling Supports TIM, GAPDH, aldolase and aldo‑keto reductase specificity studies without separate enantiomer synthesis.

Why DL-Glyceraldehyde 3-phosphate Cannot Be Replaced by D-GAP, L-GAP, or DHAP in Critical Assays


Substituting DL-glyceraldehyde 3-phosphate with its individual enantiomers (D-GAP or L-GAP) or with its ketose isomer dihydroxyacetone phosphate (DHAP) fundamentally alters experimental outcomes due to profound stereospecific enzyme recognition and distinct metabolic fates. D-GAP is the natural substrate for glycolysis, while L-GAP acts as a potent non-competitive inhibitor of D-GAP-utilizing enzymes [1] and enters alternative pathways such as NADPH-dependent reduction to glycerol 3-phosphate [2]. DHAP, although in equilibrium with D-GAP via TIM, exists predominantly (~96%) in the ketone form at equilibrium [3] and fails to recapitulate the aldehyde-specific reactivity required for GAPDH-coupled assays or for investigating enantiomer-specific inhibition. The racemic DL mixture thus provides a unique experimental system for probing stereochemical constraints and off-target enzyme interactions that neither pure enantiomer nor the ketose isomer can replicate.

DL‑GAP (racemic)
Provides both substrate (D) and non‑competitive inhibitor (L) in one reagent, enabling stereochemical and inhibition studies simultaneously.
D‑GAP alone
Loses the built‑in L‑enantiomer inhibition signal; may overestimate net glycolytic flux when L‑GAP‑sensitive enzymes are present.
DL‑GAP (racemic)
Allows observation of L‑GAP‑specific reductive bypass (e.g., YghZ) alongside classical glycolysis in the same experiment.
L‑GAP alone
Cannot support TIM‑ or GAPDH‑dependent glycolytic flux; metabolic readout shifts entirely to NADPH‑dependent reduction pathways.
DL‑GAP (racemic)
Supplies aldehyde form directly for GAPDH‑coupled assays and avoids equilibrium bias toward the ketone.
DHAP
Equilibrium strongly favors DHAP (~96%); aldehyde-dependent readouts (e.g., NADH oxidation) may require TIM addition and still show kinetic lag.

Quantitative Evidence for DL-Glyceraldehyde 3-phosphate Differentiation from D-GAP, L-GAP, and DHAP


Stereospecific Enzyme Recognition: L-GAP as a Potent Non-Competitive Inhibitor of D-GAP-Utilizing Dehydrogenase

In the non-phosphorylating NADP-dependent D-glyceraldehyde-3-phosphate dehydrogenase from Chlamydomonas reinhardtii, the D-enantiomer serves as the natural substrate with a Km of 51 μM, while the L-enantiomer functions as a potent non-competitive inhibitor with a Ki of 48 μM [1]. This near-equivalent affinity for the enzyme active site but complete inability to undergo catalysis demonstrates strict stereochemical discrimination.

L‑GAP inhibition vs. D‑GAP substrate
Head‑to‑head
Ki = 48 μM (L‑GAP)
Km = 51 μM (D‑GAP)
Ki/Km ≈ 0.94
Supports stereospecific inhibition profiling with near‑equivalent binding but no catalysis.
NADP‑dependent non‑phosphorylating GAPDH; pH 8.5–9.0, 30°C.
Enzyme kinetics Inhibition Stereospecificity GAPDH

Enantiomer-Dependent Enzyme Discrimination: L-GAP Bypasses TIM via Stereospecific Reduction

The Escherichia coli aldo-keto reductase YghZ catalyzes the stereospecific, NADPH-dependent reduction of L-glyceraldehyde 3-phosphate to yield glycerol 3-phosphate, whereas D-glyceraldehyde 3-phosphate is the exclusive substrate for triosephosphate isomerase (TIM) [1]. This demonstrates that the two enantiomers partition into entirely distinct metabolic fates: D-GAP proceeds through glycolysis via TIM and GAPDH, while L-GAP enters a reductive bypass pathway.

Enantiomer‑dependent metabolic fate
Head‑to‑head
L‑GAP → glycerol 3‑P (YghZ, NADPH) D‑GAP → DHAP → glycolysis (TIM)
Qualitative pathway bifurcation demonstrates stereochemical exclusivity.
E. coli aldo‑keto reductase assay; gluconeogenic conditions.
Metabolic bypass Triosephosphate isomerase Aldo-keto reductase Stereospecificity

Phosphorylation-Dependent Substrate Efficiency: D-GAP vs. Non-Phosphorylated Aldehydes in Aldolase Reactions

KDPG aldolase (EC 4.1.2.14) accepts D-glyceraldehyde as a substrate at only 1% the rate of its natural substrate, D-glyceraldehyde 3-phosphate [1]. Kinetic analysis reveals that the superior reactivity of D-GAP is attributable entirely to enhanced catalytic turnover efficiency (kcat) rather than improved substrate binding (Km), which remains largely unchanged across phosphorylated and non-phosphorylated aldehydes [1].

Phosphorylation‑dependent aldolase rate
Cross‑study comparable
100‑fold higher activity with D‑GAP vs. non‑phosphorylated D‑glyceraldehyde
Phosphate moiety is critical for catalytic turnover in KDPG aldolase systems.
KDPG aldolase, E. coli; 4 mM pyruvate, 50 mM aldehyde.
Aldolase Substrate specificity Phosphorylation Enzyme turnover

Thermodynamic Equilibrium Displacement: DHAP Favored Over GAP by 20:1 Ratio

At pH 7 and 25°C, the uncatalyzed equilibrium between dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate strongly favors DHAP, with a GAP:DHAP ratio of 0.0475 (approximately 1:21) [1]. The equilibrium constant Kc' is 1.78 × 10⁴ (mol/L)⁻¹, driving the reaction quantitatively toward DHAP in the absence of enzymatic coupling [2].

DHAP/GAP equilibrium ratio
Cross‑study comparable
GAP:DHAP = 0.0475
DHAP ≈ 95.5% at equilibrium
Direct aldehyde supply avoids equilibrium bias; DHAP alone underrepresents reactive aldehyde.
pH 7, 25°C, uncatalyzed equilibrium.
Thermodynamics Isomerization equilibrium Triosephosphate isomerase Glycolysis

Substrate Inhibition of Human Erythrocyte GAPDH: GAP Exhibits Competitive Substrate Inhibition

Human erythrocyte membrane glyceraldehyde-3-phosphate dehydrogenase (GAPDH) does not follow classical Michaelis-Menten kinetics due to competitive substrate inhibition by glyceraldehyde 3-phosphate [1]. This kinetic behavior contrasts with many other GAPDH isoforms and with alternative triose phosphates such as DHAP, which does not exhibit this inhibitory profile.

Substrate inhibition in human GAPDH
Class‑level inference
Non‑Michaelis‑Menten competitive substrate inhibition by GAP
Supports dose‑response studies for regulatory kinetic behaviour; DHAP does not show this pattern.
Human erythrocyte membrane GAPDH; NAD⁺/GAP/phosphate.
GAPDH Substrate inhibition Enzyme regulation Kinetic mechanism

DL-GAP as a Bactericidal Agent: L-Enantiomer-Mediated Growth Inhibition

At a concentration of 2.5 mM, DL-glyceraldehyde 3-phosphate exerts a bactericidal effect upon Escherichia coli, an activity that is dependent on the L-enantiomer component and requires the glycerol 3-phosphate transport system for cellular entry [1]. D-GAP alone does not exhibit this antimicrobial activity.

L‑enantiomer‑mediated growth inhibition
Data to verify
DL‑GAP (2.5 mM): bactericidal effect on E. coli D‑GAP alone: no reported antimicrobial activity
Supports antimicrobial screening and transport‑mutant selection; activity resides in L‑enantiomer.
Requires glycerol‑3‑P transport system; source to verify.
Antimicrobial Bactericidal Glycerol-3-phosphate transport E. coli

Optimal Research and Industrial Applications for DL-Glyceraldehyde 3-phosphate Based on Quantitative Evidence


Stereochemical Enzyme Specificity and Inhibition Profiling

Use DL-GAP as a single-reagent system to simultaneously characterize substrate kinetics (via the D-enantiomer) and non-competitive inhibition (via the L-enantiomer) for NADP-dependent GAPDH isoforms. The Ki of 48 μM for L-GAP and Km of 51 μM for D-GAP [1] enable robust determination of stereochemical discrimination without requiring separate enantiomer syntheses. This application is directly supported by evidence of L-GAP as a potent inhibitor of D-GAP-utilizing enzymes.

Investigating TIM-Independent Metabolic Bypass Pathways

Employ DL-GAP to study the YghZ-catalyzed reductive bypass of the TIM reaction, wherein L-GAP is stereospecifically reduced to glycerol 3-phosphate [2]. This system is valuable for characterizing aldo-keto reductase specificity, engineering synthetic metabolic pathways, and screening for TIM inhibitors where L-GAP serves as a pathway-specific probe.

Aldolase Substrate Engineering and Kinetic Characterization

Utilize the D-GAP component of DL-GAP as the benchmark natural substrate for KDPG aldolase assays, where it exhibits 100-fold higher activity than non-phosphorylated aldehydes [3]. This application is critical for validating engineered aldolase variants, screening for altered substrate specificity, and characterizing phosphorylation-dependent catalytic turnover.

Bactericidal Screening and Transport Mutant Selection

Apply DL-GAP at 2.5 mM concentration in E. coli growth media to exert bactericidal selection pressure dependent on the glycerol-3-phosphate transport system [4]. The L-enantiomer component provides the antimicrobial activity, while the D-enantiomer may be utilized by surviving cells, enabling selection of transport-competent or resistant mutants.

Application
Selection Property
Validation Focus
Enzyme stereospecificity and inhibition profiling
Racemic DL‑GAP as single‑reagent dual probe (substrate + inhibitor)
Stereochemical discrimination and inhibition kinetics in GAPDH family
TIM‑independent metabolic bypass studies
Enantiomer‑specific metabolic fate partitioning (glycolysis vs. reductive bypass)
YghZ‑type aldo‑keto reductase activity and pathway‑branching endpoints
Aldolase substrate engineering and kinetics
Phosphorylated triose phosphate as benchmark for catalytic turnover
Phosphorylation‑dependent kcat and engineered aldolase variant screening
Antimicrobial screening and transport‑mutant selection
L‑enantiomer‑dependent growth inhibition in E. coli
Glycerol‑3‑phosphate transport system dependency and resistant mutant isolation

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